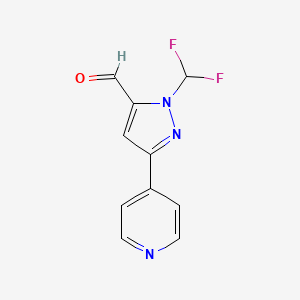

1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde

Description

Chemical Structure and Properties

1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde (CAS: 2090882-71-4) is a pyrazole derivative with a molecular formula of C₁₀H₇F₂N₃O and a molecular weight of 223.18 g/mol . Its structure features:

- A pyridin-4-yl group at position 3, enhancing π-π stacking interactions in biological systems.

- A difluoromethyl group at position 1, contributing to metabolic stability and lipophilicity.

- A carbaldehyde at position 5, enabling further functionalization via condensation or nucleophilic addition reactions .

Applications

This compound is primarily used in research for developing agrochemicals and pharmaceuticals due to the pyrazole core’s versatility in binding to biological targets .

Properties

IUPAC Name |

2-(difluoromethyl)-5-pyridin-4-ylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N3O/c11-10(12)15-8(6-16)5-9(14-15)7-1-3-13-4-2-7/h1-6,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWHRYJXNYPQEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN(C(=C2)C=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation, Diazotization, and Difluoromethylation via Coupling

A patented method for preparing 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves:

- Step 1: Halogenation of N-methyl-3-aminopyrazole at the 4-position using bromine or iodine in aqueous medium to yield 4-halogen-1-methyl-1H-pyrazole-3-amine.

- Step 2: Diazotization of the 4-halogen-3-aminopyrazole with sodium nitrite to form a diazonium salt, followed by coupling with potassium difluoromethyl trifluoroborate in the presence of cuprous oxide to introduce the difluoromethyl group at the 3-position.

- Step 3: Grignard exchange of the 4-halogen substituent with isopropyl magnesium chloride, followed by carbonation with carbon dioxide to install the carboxylic acid group at the 4-position, then quenching and recrystallization to obtain the pure product.

This method achieves high purity (>99.5%) and a total yield of up to 64%, avoiding isomer formation common in traditional routes and is amenable to scale-up.

Substitution/Hydrolysis and Condensation/Cyclization Route

Another approach involves:

- Reacting an α,β-unsaturated ester with 2,2-difluoroacetyl halide at low temperature in the presence of an acid-binding agent to form an α-difluoroacetyl intermediate.

- Hydrolysis of this intermediate with alkali to generate a solution suitable for cyclization.

- Condensation with methylhydrazine aqueous solution under catalysis by sodium or potassium iodide at low temperature.

- Subsequent cyclization by heating under reduced pressure, acidification, and recrystallization from alcohol-water mixtures to yield 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

This method emphasizes controlled temperature and solvent conditions to optimize yield and purity.

Proposed Synthetic Route for 1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde

Based on the above methods, a plausible synthetic route to the target compound is:

| Step | Reaction Type | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of 3-(difluoromethyl)-1H-pyrazole core | Halogenation of 3-aminopyrazole derivative, diazotization, and coupling with potassium difluoromethyl trifluoroborate under Cu2O catalysis | Difluoromethylated pyrazole intermediate |

| 2 | Suzuki or cross-coupling | Palladium-catalyzed coupling of 4-halogenated pyrazole with 4-pyridyl boronic acid or equivalent | Introduction of pyridin-4-yl substituent at 3-position |

| 3 | Formylation at 5-position | Directed lithiation or Grignard reagent formation at 5-position followed by reaction with DMF or ethyl formate | Installation of aldehyde group at pyrazole-5 position |

This route integrates halogenation, difluoromethylation, cross-coupling, and formylation techniques, leveraging the regioselectivity and functional group tolerance of modern organometallic chemistry.

Data Table Summarizing Key Preparation Parameters

| Method Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Halogenation of aminopyrazole | Br2 or I2 in aqueous medium | 0–25 | 85–90 | >98 | Selective substitution at 4-position |

| Diazotization and difluoromethyl coupling | NaNO2, KF2CF, Cu2O catalyst | 0–5 | 70–75 | >99 | Avoids isomer formation |

| Grignard exchange and carbonation | iPrMgCl, CO2 gas, quenching | -20 to 0 | 60–65 | >99.5 | Recrystallization improves purity |

| Cyclocondensation for pyrazole ring | Hydrazine + α,β-unsaturated ketone, NaI catalyst | 0–40 | 75–85 | 95–98 | Polar aprotic solvents enhance yield |

| Cross-coupling with pyridinyl boronic acid | Pd catalyst, base, solvent (e.g., toluene, dioxane) | 80–110 | 65–80 | >95 | Enables 3-position substitution with pyridinyl |

| Formylation at 5-position | Directed lithiation + DMF or ethyl formate | -78 to 0 | 50–70 | >90 | Requires careful control to avoid overreaction |

Research Findings and Considerations

- The use of potassium difluoromethyl trifluoroborate as a difluoromethyl source is effective and selective, minimizing side reactions and isomer formation.

- Halogenation and diazotization steps must be carefully controlled at low temperatures to maintain regioselectivity and yield.

- Grignard reagent exchange followed by carbonation provides a reliable method to introduce carboxyl or aldehyde functionalities at pyrazole positions, adaptable for aldehyde synthesis by subsequent reduction or oxidation steps.

- Cyclocondensation reactions benefit from aprotic polar solvents and acid catalysis, which accelerate ring closure and dehydration, yielding pyrazole cores with high regioselectivity.

- Cross-coupling reactions allow the introduction of pyridin-4-yl substituents, essential for the target compound, with palladium catalysts providing high efficiency and functional group tolerance.

- Formylation at the 5-position can be achieved via directed lithiation or metalation, followed by electrophilic formylation, though yields can vary depending on substrate and conditions.

Chemical Reactions Analysis

1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-4-yl position. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde has been investigated for its potential as a therapeutic agent. Notably, compounds with similar structures have shown activity as tissue-selective androgen receptor modulators (SARMs), which are crucial in treating androgen-dependent conditions such as prostate cancer .

Case Study: Androgen Receptor Modulation

A study highlighted the synthesis of pyrazole derivatives that act as AR antagonists, demonstrating their efficacy in inhibiting cancer cell proliferation in vitro. The research indicates that modifications to the pyrazole structure can enhance binding affinity to the androgen receptor, thus improving therapeutic outcomes .

Agricultural Applications

The compound has also been explored for its fungicidal properties. Pyrazole derivatives have been documented as effective agents against various phytopathogenic fungi, making them valuable in agricultural settings.

Case Study: Antifungal Activity

Research published in Molecules demonstrated that derivatives of this compound exhibited significant antifungal activity against seven different fungal strains. The study employed structure-activity relationship (SAR) analyses to optimize the chemical structure for enhanced efficacy .

Comparative Analysis of Applications

| Application Area | Description | Examples of Activity |

|---|---|---|

| Medicinal Chemistry | Development of AR modulators for cancer treatment | Inhibition of prostate cancer cell growth |

| Agriculture | Use as a fungicide to combat phytopathogenic fungi | Effective against multiple fungal strains |

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets, while the pyrazole and pyridin-4-yl groups contribute to its overall stability and reactivity. The pathways involved in its mechanism of action depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Carbaldehydes

Substituent Variations on the Pyrazole Ring

Fluorinated Derivatives

Heterocyclic and Aromatic Substituents

- 5-Chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde (): Chlorine at position 5 and carbaldehyde at position 4.

- 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde (): Phenoxy group at position 5 improves resistance to enzymatic degradation. Carbaldehyde at position 4 alters reactivity in heterocyclic fusion reactions compared to position 5 in the target compound .

Functional Group Positioning and Reactivity

Carbaldehyde Position

Azido and Amino Derivatives

Antibacterial and Anti-inflammatory Activity

- Pyrazole derivatives with 4-fluorophenyl or phenoxy groups () exhibit moderate antibacterial activity (MIC: 8–32 µg/mL) but lower potency compared to the target compound’s pyridinyl-difluoromethyl combination, which may enhance target specificity .

Crystallographic Data

- 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (): Non-aromatic dihydropyrazole ring results in bent geometry (C-N-C angle: 112°), reducing planarity compared to the fully aromatic target compound .

- 1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde ():

Key Differentiators :

- Enhanced lipophilicity and solubility from pyridinyl vs. phenyl groups.

- Superior metabolic stability due to difluoromethyl vs. methyl/trifluoromethyl groups.

- Versatile carbaldehyde reactivity at position 5 for further derivatization.

Future studies should explore the target compound’s efficacy in pesticidal and anti-inflammatory assays to validate its advantages over existing analogs.

Biological Activity

1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The method often includes the reaction of difluoromethylated pyrazole derivatives with pyridine derivatives under controlled conditions to yield the target compound. Specific synthetic routes can vary, but the general approach emphasizes high yields and purity.

Antifungal Activity

Research has demonstrated that derivatives of difluoromethyl pyrazoles exhibit significant antifungal properties. For instance, a study highlighted that 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides showed moderate to excellent antifungal activity against various phytopathogenic fungi, outperforming traditional fungicides like boscalid . This suggests that similar derivatives could be effective in agricultural applications.

Anticancer Properties

The pyrazole moiety is recognized for its anticancer potential. In vitro studies have evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). Compounds demonstrated notable cytotoxicity and were tested in combination with doxorubicin to assess synergistic effects. Results indicated enhanced efficacy when used in combination therapy, providing a promising avenue for cancer treatment .

Anti-inflammatory Effects

Certain pyrazole derivatives have shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). These compounds can disrupt inflammatory pathways, making them candidates for further development as anti-inflammatory agents .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased potency against cancer cells |

| Variation in alkyl chain length | Altered antifungal activity |

| Substitution on the aromatic ring | Enhanced selectivity for COX enzymes |

These insights guide the design of new derivatives aimed at improving efficacy and reducing toxicity.

Case Studies

- Antifungal Efficacy : A series of 3-(difluoromethyl)-1-methyl-1H-pyrazole derivatives were synthesized and tested against seven phytopathogenic fungi. The most promising compound exhibited higher antifungal activity than established fungicides, indicating its potential for agricultural use .

- Cancer Cell Studies : The combination of selected pyrazole compounds with doxorubicin was assessed in breast cancer models, revealing significant improvements in cell viability reduction compared to doxorubicin alone. This suggests a synergistic mechanism that warrants further investigation .

- Inflammation Models : In vitro assays demonstrated that certain pyrazole derivatives could effectively inhibit LPS-induced inflammation in macrophages, showcasing their potential as therapeutic agents for inflammatory diseases .

Q & A

Q. What are the common synthetic routes for 1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde?

The synthesis typically involves multi-step reactions starting with halogenated pyrazole intermediates. For example, a halogenated pyrazole (e.g., 3-bromo-5-chloropyrazole) can undergo nucleophilic substitution with difluoromethylating agents (e.g., ClCFH) to introduce the difluoromethyl group. Subsequent aldehyde functionalization is achieved via Vilsmeier–Haack formylation or condensation with formaldehyde under alkaline conditions. Purification often involves column chromatography or recrystallization from ethanol/water mixtures .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and aromaticity.

- IR Spectroscopy : Identification of aldehyde C=O stretches (~1700 cm) and pyrazole ring vibrations.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula confirmation.

- X-ray Crystallography : Definitive structural elucidation, especially for resolving tautomeric forms or regiochemical ambiguities .

Q. How can solubility challenges be addressed during purification?

The compound’s limited solubility in polar solvents necessitates mixed-solvent systems (e.g., DCM/hexane or ethyl acetate/ethanol). Slow evaporation under reduced pressure or gradient recrystallization (e.g., from hot DMF/water) improves crystal yield. Sonication or grinding may aid in dissolving stubborn precipitates .

Advanced Research Questions

Q. How can computational modeling assist in predicting the reactivity of this compound in nucleophilic addition reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (FMOs) to identify electrophilic sites. For example, the aldehyde group’s LUMO energy predicts susceptibility to nucleophilic attack. Molecular dynamics simulations further assess solvent effects on transition states, guiding solvent selection for regioselective reactions .

Q. What strategies resolve discrepancies between experimental and theoretical spectroscopic data?

Discrepancies in H NMR chemical shifts often arise from solvent polarity or tautomerism. Cross-validation with X-ray crystallography (using SHELXL for refinement ) clarifies proton environments. For IR, solid-state vs. solution-phase measurements account for hydrogen bonding differences. Computational NMR tools (e.g., GIAO) model solvent effects to align predictions with experimental data .

Q. How can regioselective functionalization of the pyrazole ring be achieved?

Directed ortho-metalation (DoM) using LDA or Grignard reagents enables selective substitution at the C-4 position. Alternatively, transition-metal catalysis (e.g., Pd-catalyzed C–H activation) targets electron-deficient pyridine rings. Steric hindrance from the difluoromethyl group can direct reactions to the less hindered pyridinyl site .

Q. What methodologies optimize reaction yields when introducing the difluoromethyl group?

Fluorination efficiency depends on the reagent (e.g., ClCFH vs. BrCFH) and solvent polarity. Microwave-assisted synthesis (120°C, DMF, 30 min) enhances reaction rates. In situ generation of difluorocarbene (from CHFCl/KOH) improves atom economy. Monitoring by F NMR tracks reaction progress and minimizes byproducts .

Q. How do steric and electronic effects influence the compound’s crystal packing?

X-ray data reveal that the difluoromethyl group’s electronegativity induces dipolar interactions with pyridinyl N-atoms, favoring antiparallel stacking. The aldehyde’s C=O group forms weak hydrogen bonds with adjacent pyrazole C–H groups, stabilizing the lattice. Hirshfeld surface analysis quantifies these interactions, guiding co-crystal design for improved stability .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s biological activity?

Discrepancies may arise from assay conditions (e.g., cell line variability or solvent carriers like DMSO). Reproducibility requires:

- Standardized protocols (e.g., NIH/NCATS guidelines).

- Orthogonal assays (e.g., enzymatic inhibition + cell viability).

- Metabolite profiling (LC-MS) to rule off-target effects. Negative controls (e.g., pyridine-free analogs) isolate the pyrazole-carbaldehyde moiety’s contribution .

Methodological Best Practices

Q. What precautions ensure accurate X-ray structure determination?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.